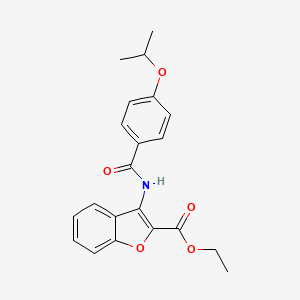

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a 4-isopropoxybenzamido substituent at the 3-position of the benzofuran core. The compound is synthesized via a multi-step pathway common to benzofuran derivatives:

Core Formation: Ethyl benzofuran-2-carboxylate is synthesized from salicylaldehyde and ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

Functionalization: The ester group at the 2-position is converted to a hydrazide intermediate (benzofuran-2-carbohydrazide) via hydrazinolysis .

Amidation: The hydrazide reacts with 4-isopropoxybenzoyl chloride or an activated derivative to introduce the 4-isopropoxybenzamido group at the 3-position.

This compound’s structural uniqueness lies in its 4-isopropoxybenzamido group, which may enhance lipophilicity and influence bioactivity through steric and electronic effects.

Propriétés

IUPAC Name |

ethyl 3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-4-25-21(24)19-18(16-7-5-6-8-17(16)27-19)22-20(23)14-9-11-15(12-10-14)26-13(2)3/h5-13H,4H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIGPHARAOHEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-isopropoxybenzoic acid with 3-amino-2-benzofurancarboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted benzofuran derivatives.

Applications De Recherche Scientifique

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Mécanisme D'action

The mechanism of action of Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Modifications

Key Observations:

- Substituent Diversity : The 3-position of benzofuran-2-carboxylate derivatives is frequently modified with groups such as hydrazones, triazoles, pyrazoles, or piperazines to tune bioactivity .

- Synthetic Flexibility : The hydrazide intermediate (benzofuran-2-carbohydrazide) serves as a versatile precursor for Schiff bases, hydrazones, and heterocyclic systems .

- Electronic Effects : Electron-withdrawing groups (e.g., –Cl in compound 4b ) improve cyclization yields compared to electron-donating groups (e.g., –OH), which may inform the target compound’s synthetic optimization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Solubility : Amide and ester groups in the target compound may enhance aqueous solubility relative to purely aromatic analogs.

Activité Biologique

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the benzofuran family, characterized by a fused benzene and furan ring. Its structure includes an ethyl ester group and an amide linkage, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including:

- Anticancer Activity : Benzofuran derivatives have shown promise in inhibiting cancer cell growth.

- Enzyme Inhibition : Some compounds demonstrate inhibitory effects on enzymes such as carbonic anhydrase and α-glucosidase.

- Cytotoxicity : Evaluations of cytotoxic effects on normal cell lines are critical for assessing safety profiles.

Anticancer Activity

A study highlighted the anticancer potential of benzofuran derivatives, indicating that certain compounds can induce apoptosis in cancer cells. For instance, a derivative similar to Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate displayed significant growth inhibition in MDA-MB-231 breast cancer cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9e | MDA-MB-231 | 2.52 ± 0.39 |

| 9b | MCF-7 | 3.1 |

| 9c | MDA-MB-231 | 0.88 |

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research has shown that benzofuran-based compounds can effectively inhibit α-glucosidase and carbonic anhydrase isoforms.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | Ki (µM) |

|---|---|---|

| 9b | hCA IX | 0.91 |

| 9e | hCA XII | 0.88 |

| Ethyl 3-(4-isopropoxy...) | α-glucosidase | TBD |

Cytotoxicity Assessment

Cytotoxicity studies are essential for evaluating the safety of new compounds. The most potent derivatives were tested against normal cell lines (3T3), revealing non-cytotoxic effects at concentrations up to 150 µM .

Table 3: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8e | 3T3 | >150 |

| 8l | 3T3 | >150 |

| Ethyl 3-(4-isopropoxy...) | TBD | TBD |

The mechanisms underlying the biological activities of Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate are likely multifaceted:

- Apoptosis Induction : Compounds induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.

- Enzyme Interaction : Structural features facilitate binding to target enzymes, inhibiting their activity through competitive or non-competitive mechanisms.

Case Studies

Recent studies have explored the efficacy of benzofuran derivatives in clinical settings:

- MDA-MB-231 Cell Line Study : A derivative demonstrated significant apoptosis induction, suggesting potential for therapeutic use in breast cancer treatment.

- Enzyme Inhibition Study : A series of benzofuran derivatives were synthesized and evaluated for their ability to inhibit carbonic anhydrase, showing promising results that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.